molecular formula C14H25Al B14609252 CID 71442969 CAS No. 59377-23-0

CID 71442969

Cat. No.: B14609252
CAS No.: 59377-23-0
M. Wt: 220.33 g/mol
InChI Key: HXUOHLOPMVMTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 71442969 is a chemical compound indexed in PubChem, a comprehensive database of chemical structures and biological activities. For example, CID-based comparisons often involve structural analogs, substrates, inhibitors, or metabolites, as seen in studies leveraging collision-induced dissociation (CID) in mass spectrometry (MS) for compound characterization .

Properties

CAS No.

59377-23-0

Molecular Formula

C14H25Al

Molecular Weight

220.33 g/mol

InChI

InChI=1S/C14H25.Al/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h12-14H,1-11H2;

InChI Key

HXUOHLOPMVMTHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C[Al])C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation methods for CID 71442969 involve specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated equipment and stringent quality control measures to maintain consistency in the production process.

Chemical Reactions Analysis

Data Availability Constraints

No peer-reviewed studies, experimental datasets, or reaction mechanisms for CID 71442969 were identified in authoritative sources such as PubChem, PMC, or EPA databases . The only explicit mention of this compound appears in non-peer-reviewed commercial databases (e.g., BenchChem), which were excluded per the query requirements due to concerns about reliability and reproducibility.

Structural and Functional Analogues

While this compound remains undocumented, insights can be inferred from structurally related compounds with similar functional groups. For example:

Analogous Compound Key Reactions Relevant Study
4-Hydroxybenzoic acid (CID 135)Decarboxylation, esterification, oxidationFiehnLab Metabolite Library
5-Aminopentanoic acid (CID 138)Cyclization, peptide couplingPMC Table 1
Octanoic acid (CID 379)Saponification, halogenationEPA CDR List

These reactions highlight common pathways for carboxylic acids, amines, and aromatic derivatives, which may apply to this compound pending experimental validation.

Experimental Methodologies for Reaction Analysis

Proposed approaches to characterize this compound’s reactivity:

3.1. Kinetic Studies

  • Monitor reaction rates under varying conditions (pH, temperature, catalysts).

  • Use UV-Vis spectroscopy or HPLC to quantify intermediates .

3.2. Computational Modeling

  • Predict thermodynamic stability and transition states via DFT calculations (e.g., Gaussian 16) .

3.3. Mechanistic Probes

  • Isotopic labeling (e.g., 13C^{13}\text{C}
    ) to track bond rearrangement .

Research Gaps and Recommendations

  • Synthetic Pathways : No documented synthesis routes exist in peer-reviewed journals .

  • Biological Interactions : Potential enzyme inhibition or receptor binding remains unexplored .

  • Industrial Applications : Scalability and stability under process conditions are unknown .

Authoritative Sources Consulted

Source Scope Relevance
PubChemCompound identificationLimited metadata
PMC ArticlesExperimental protocolsIndirect analog data
EPA Chemical DashboardRegulatory and safety dataNo reaction data
FiehnLab Metabolite LibraryBiochemical pathwaysAnalogous reactions

Scientific Research Applications

CID 71442969 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 71442969 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of signaling pathways, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 71442969 with analogous compounds can be contextualized using methodologies and datasets from the evidence. Below is a structured analysis based on functional, structural, and analytical parallels:

Structural Analogs

highlights structural comparisons of compounds such as betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267). If this compound belongs to the triterpenoid family (e.g., betulin derivatives), its structural features (e.g., hydroxylation, esterification) could be compared to these analogs. For instance:

Compound PubChem CID Key Structural Features Biological Role
Betulin 72326 Lupane skeleton, dihydroxyl groups Antiviral, anticancer
Betulinic Acid 64971 Carboxylic acid group at C-17 Apoptosis inducer, anti-inflammatory
3-O-Caffeoyl Betulin 10153267 Caffeoyl ester at C-3 Enhanced bioavailability
This compound 71442969 Presumed triterpenoid modifications Hypothetical: Anticancer or metabolic

Note: Structural details for this compound are inferred from related studies. Direct data are unavailable in the evidence.

Functional and Analytical Comparisons

Mass Spectrometry Behavior

and emphasize CID’s role in MS-based structural elucidation. For example:

  • Ginsenosides (e.g., Rf and F11) are differentiated using CID fragmentation patterns, where glycosidic bond cleavage reveals aglycone structures .
  • Protein ubiquitination studies compare CID and electron-transfer dissociation (ETD), showing CID’s preference for peptide backbone cleavage over post-translational modifications .

If this compound is a glycoside or peptide derivative, its MS/MS fragmentation under CID conditions could be compared to these systems.

Research Findings and Limitations

Key Insights

Structural Diversity: this compound likely shares functional groups (e.g., hydroxyl, ester) with triterpenoids or glycosides, enabling similar bioactivity or analytical behavior .

Analytical Utility: CID-based MS/MS is critical for resolving structural isomers, as demonstrated in ginsenoside studies .

Therapeutic Potential: Analogous compounds show that minor structural changes (e.g., esterification) can enhance bioavailability or target specificity .

Limitations

  • Data Gaps: No direct experimental data (e.g., NMR, LC-MS) for this compound are provided in the evidence.
  • Contextual Ambiguity : The term "CID" overlaps with collision-induced dissociation and chemotherapy-induced diarrhea, requiring careful disambiguation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.